molecular formula C18H17N3O2S B11773293 N-(p-Tolyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

N-(p-Tolyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B11773293
M. Wt: 339.4 g/mol
InChI Key: CWBKFNLDZSXSKX-UHFFFAOYSA-N
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Description

N-(p-Tolyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is an organic compound that features a unique combination of functional groups, including a thioether, an oxadiazole ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Tolyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Thioether Formation: The oxadiazole derivative is then reacted with a thiol or a thioester to introduce the thioether linkage.

    Acetamide Formation: Finally, the compound is acylated with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(p-Tolyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated tolyl derivatives.

Scientific Research Applications

N-(p-Tolyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(p-Tolyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and thioether linkage can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(p-Tolyl)acetamide: A simpler compound with similar structural features but lacking the oxadiazole ring and thioether linkage.

    N-(m-Tolyl)thioacetamide: Similar to N-(p-Tolyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide but with a different substitution pattern on the aromatic ring.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains a thiourea group and is used in different applications, particularly as a catalyst.

Uniqueness

This compound is unique due to the presence of the oxadiazole ring and thioether linkage, which confer specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H17N3O2S/c1-12-3-7-14(8-4-12)17-20-21-18(23-17)24-11-16(22)19-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,19,22)

InChI Key

CWBKFNLDZSXSKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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